2-Propenoic acid, 3-hydroxy-3-methoxy-, methyl ester
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Overview
Description
2-Propenoic acid, 3-hydroxy-3-methoxy-, methyl ester, also known as methyl ferulate, is an organic compound with the molecular formula C11H12O4. It is a derivative of ferulic acid and is commonly found in the cell walls of plants. This compound is known for its antioxidant properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-hydroxy-3-methoxy-, methyl ester typically involves the esterification of ferulic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-hydroxy-3-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Propenoic acid, 3-hydroxy-3-methoxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-hydroxy-3-methoxy-, methyl ester involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: The parent compound of methyl ferulate, known for its antioxidant properties.
Cinnamic Acid: Another related compound with similar structural features and antioxidant activity.
Coumaric Acid: A phenolic acid with antioxidant and anti-inflammatory properties.
Uniqueness
2-Propenoic acid, 3-hydroxy-3-methoxy-, methyl ester is unique due to its esterified form, which enhances its solubility and stability compared to its parent compound, ferulic acid. This makes it more suitable for various industrial and pharmaceutical applications .
Properties
CAS No. |
75151-39-2 |
---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3,6H,1-2H3 |
InChI Key |
BYYYYPBUMVENKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC(=O)OC)O |
Origin of Product |
United States |
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